molecular formula C16H9BrN2O3 B13042893 Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate

Cat. No.: B13042893
M. Wt: 357.16 g/mol
InChI Key: NCXMMCZXQJJTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bromine, potassium cyanide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Properties

Molecular Formula

C16H9BrN2O3

Molecular Weight

357.16 g/mol

IUPAC Name

methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate

InChI

InChI=1S/C16H9BrN2O3/c1-21-16(20)14-7-13(4-5-15(14)17)22-12-3-2-10(8-18)11(6-12)9-19/h2-7H,1H3

InChI Key

NCXMMCZXQJJTJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)Br

Origin of Product

United States

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